molecular formula C13H18O2 B067750 (2S)-2-(4-tert-butylphenyl)propanoic acid CAS No. 172824-87-2

(2S)-2-(4-tert-butylphenyl)propanoic acid

Cat. No. B067750
M. Wt: 206.28 g/mol
InChI Key: YEUZPPMNBARTOY-VIFPVBQESA-N
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Description

“(2S)-2-(4-tert-butylphenyl)propanoic acid” is an organic compound with the CAS Number: 32857-63-9 . It has a molecular weight of 192.26 .


Molecular Structure Analysis

The InChI code for “(2S)-2-(4-tert-butylphenyl)propanoic acid” is 1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2S)-2-(4-tert-butylphenyl)propanoic acid” is a crystal - powder form substance . It is stored at room temperature .

Scientific Research Applications

Food Contact Materials Safety

  • Title: Scientific opinion on the safety evaluation of the substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, CAS No. 171090-93-0, for use in food contact materials.
  • Summary: This study conducted by the EFSA evaluated the safety of a related compound for use in food contact materials, particularly polyolefins. It was concluded to be safe provided its migration does not exceed 0.05 mg/kg food. This illustrates the compound's relevance in ensuring the safety of materials in contact with food.
  • Source: EFSA Journal (2011)

Metabolic Studies in Thermophilic Archaea

  • Title: Organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon.
  • Summary: This research analyzed organic acids, including propanoic acid derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This study contributes to understanding the metabolic pathways in extreme environments.
  • Source: Journal of Microbiological Methods (1993)

Chemical Recovery from Waste Streams

  • Title: Effect of binary extractants and modifier–diluents systems on equilibria of propionic acid extraction.
  • Summary: This study explores the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the compound's role in waste management and resource recovery in the chemical industry.
  • Source: Fluid Phase Equilibria (2009)

Catalysis in Organic Chemistry

  • Title: Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides.
  • Summary: This research demonstrates the use of phenylpropiolic acid, a similar compound, in palladium-catalyzed decarboxylative coupling reactions, showcasing its potential in synthetic organic chemistry.
  • Source: The Journal of Organic Chemistry (2009)

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

(2S)-2-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZPPMNBARTOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-tert-butylphenyl)propanoic acid

Synthesis routes and methods

Procedure details

2-(4-Tert-butylphenyl)propionic acid methyl ester (946 mg, 4.29 mmol) was dissolved in MeOH (10 ml) and mixed with a solution of lithium hydroxide (154 mg, 6.44 mmol) in water (5 ml). The reaction mixture was stirred for 18 h at RT. The solvent was removed under vacuum and the aqueous residue mixed with diethyl ether (30 ml). The phases were separated. The aqueous phase was reextracted with diethyl ether (20 ml). The aqueous phase was adjusted to a pH of 3 using 1 N hydrochloric acid solution. There formed a clouding or precipitation which was extracted from the aqueous phase by the addition of EtOAc (2×20 ml). The organic phase was washed with sat. NaCl solution (20 ml), dried and concentrated. 2-(4-Tert-butylphenyl)propionic acid was obtained as a colourless solid in a yield of 83% (735 mg).
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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